2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid
Description
Properties
IUPAC Name |
2-[(6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-3-yl)oxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(2)5-12-9(16-6-10)7(3-11-12)15-4-8(13)14/h3H,4-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKYYZKIWMHUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)OCC(=O)O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy: General Approach
The synthesis of 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b]oxazin-3-yl)oxy)acetic acid typically involves:
- Construction of the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine ring system as an intermediate.
- Introduction of the oxyacetic acid substituent via etherification or nucleophilic substitution.
- Installation of the 6,6-dimethyl substitution on the oxazine ring to achieve the target compound.
Preparation of the 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine Core
A well-documented synthetic route for the 6,7-dihydro-5H-pyrazolo[5,1-b]oxazine framework involves a two-step reaction starting from 1H-pyrazole-3(2H)-one:
| Step | Reagents and Conditions | Description | Yield |
|---|---|---|---|
| 1 | 1H-pyrazole-3(2H)-one, K2CO3, DMF, 130 °C, 0.5 h | Deprotonation of pyrazolone with potassium carbonate in N,N-dimethylformamide at elevated temperature | - |
| 2 | 1,3-Dibromopropane, DMF, 2 h | Alkylation by 1,3-dibromopropane to form the oxazine ring via intramolecular cyclization | 94% |
After reaction completion (monitored by TLC), the product is extracted with dichloromethane, washed, concentrated, and purified by silica gel column chromatography (DCM/MeOH gradient).
Incorporation of the 6,6-Dimethyl Substitution
The 6,6-dimethyl substitution on the oxazine ring is typically introduced during or prior to ring closure by using appropriately substituted starting materials or by alkylation of the oxazine ring system after formation.
- For example, the use of 1,2-dihydropyrazol-3-one derivatives bearing methyl substituents at the 6-position can lead to the formation of the dimethyl-substituted oxazine ring upon cyclization.
- Alternatively, methylation steps employing methylating agents under controlled conditions can install the dimethyl groups post ring formation.
Specific protocols for this modification are less commonly detailed but can be inferred from related pyrazolo-oxazine synthetic literature.
Representative Synthetic Route Summary Table
Research Findings and Optimization Notes
- The cyclization step to form the oxazine ring is highly efficient, with yields reported up to 94% under optimized conditions involving potassium carbonate as base and DMF as solvent at 130 °C.
- The reaction time and temperature are critical parameters; prolonged heating or higher temperatures may lead to side reactions or decomposition.
- Purification by silica gel chromatography using dichloromethane/methanol gradients provides clean isolation of the oxazine intermediate.
- Introduction of the oxyacetic acid group requires careful control of reaction conditions to avoid hydrolysis or side reactions, often favoring mild bases and polar aprotic solvents.
- Dimethyl substitution enhances the stability and potentially the biological activity of the compound, but its installation may require tailored synthetic steps depending on the availability of substituted precursors.
Chemical Reactions Analysis
Types of Reactions
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reacting with nucleophiles or electrophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Salt Forms : Hydrochloride salts (e.g., 1707367-88-1) improve crystallinity and stability, making them preferable for pharmaceutical formulations .
Physicochemical and Pharmacokinetic Properties
Comparative data for select analogs:
| Property | 1428234-36-9 (Carboxylic Acid) | 1707367-88-1 (Amine Hydrochloride) | 1706448-21-6 (Methyl-Amine) |
|---|---|---|---|
| Molecular Weight | 196.2 g/mol | 203.67 g/mol | 154.17 g/mol |
| LogP (Predicted) | -0.5 (SwissADME) | 1.2 (SwissADME) | 0.8 (SwissADME) |
| Solubility (Water) | High | Moderate | Low |
| Bioavailability Score (SwissADME) | 0.55 | 0.45 | 0.50 |
Key Findings :
- Lipophilicity : Amine derivatives (e.g., 1707367-88-1) exhibit higher LogP values, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives are more suited for hydrophilic targets .
- Drug-Likeness : Carboxylic acid analogs align better with Lipinski’s rules (e.g., molecular weight < 500) compared to halogenated derivatives (e.g., 1706446-80-1) .
Biological Activity
The compound 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid is a derivative of pyrazolo[5,1-b][1,3]oxazine and has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects based on various studies.
- Chemical Formula : C₉H₁₂N₂O₃
- Molecular Weight : 196.2 g/mol
- CAS Number : 1428233-75-3
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[5,1-b][1,3]oxazine exhibit varying degrees of antimicrobial activity. A study highlighted the effectiveness of certain synthesized benzoxazepine derivatives against bacterial pathogens. Although the activity was limited for some compounds, significant effects were observed against specific strains .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through its impact on cytokine release. Studies demonstrate that the compound influences the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical in inflammatory responses . The extent of these effects varies depending on the specific cancer cell lines tested.
Anticancer Activity
The anticancer potential of this compound has also been explored. It has shown cytotoxicity against various solid tumor cell lines. The degree of cytotoxicity is influenced by the type of cancer cell line used in experiments .
Study 1: Antimicrobial Efficacy
A recent study synthesized several benzoxazepine derivatives and assessed their antimicrobial properties. The results indicated that while many derivatives had limited activity against a broad spectrum of bacteria, two specific compounds showed significant efficacy against certain strains .
Study 2: Cytotoxic Effects on Cancer Cell Lines
Another study focused on the cytotoxic effects of pyrazolo[5,1-b][1,3]oxazine derivatives on solid tumors. The findings revealed that these compounds could inhibit cell proliferation in a dose-dependent manner. The study emphasized the need for further research to understand the mechanisms underlying these effects .
Data Summary Table
Q & A
Q. Q1. What synthetic strategies are commonly employed to prepare 2-((6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid and its derivatives?
A1. Synthesis typically involves multi-step reactions:
- Step 1: Construction of the pyrazolo-oxazine core via cyclization of substituted pyrazoles with oxazine precursors under acidic or basic conditions .
- Step 2: Introduction of the acetic acid moiety via nucleophilic substitution or ester hydrolysis. For example, sodium hydride in dry THF facilitates coupling with chloroacetic acid derivatives .
- Key Optimization: Solvent choice (e.g., ethanol/water mixtures) and temperature control (room temperature to reflux) are critical for yield and purity.
- Validation: Structural confirmation via NMR (chemical shifts for oxazine protons: δ 4.1–4.5 ppm) and HPLC-MS (>95% purity) .
Q. Q2. How can researchers validate the structural integrity of this compound and its intermediates?
A2. Methodological validation includes:
- Spectroscopy:
- NMR to confirm substituent positions (e.g., dimethyl groups at δ 1.2–1.5 ppm).
- IR spectroscopy for carboxylic acid C=O stretching (~1700 cm) .
- Chromatography: HPLC-MS to assess purity and detect byproducts (e.g., unreacted pyrazole intermediates).
- Elemental Analysis: Matching experimental vs. theoretical C, H, N, O percentages (±0.3% tolerance) .
Advanced Research Questions
Q. Q3. What experimental design considerations are critical for optimizing the bioactivity of derivatives of this compound?
A3. Key factors include:
- Substituent Effects: Systematic variation of substituents on the pyrazole or oxazine rings to study structure-activity relationships (SAR). For example, electron-withdrawing groups on the oxazine enhance stability in biological media .
- In Silico Screening: Use SwissADME to predict pharmacokinetic properties (e.g., logP ~2.1 for optimal membrane permeability) .
- Biological Assays: Dose-response curves (IC values) in target-specific assays (e.g., kinase inhibition) with Celecoxib as a reference drug .
Q. Q4. How can contradictory data on reaction yields or bioactivity be resolved?
A4. Contradictions often arise from:
- Reagent Purity: Trace moisture in solvents (e.g., THF) reduces sodium hydride efficiency, leading to lower yields. Use Karl Fischer titration to verify solvent dryness .
- Biological Variability: Standardize assay conditions (e.g., cell passage number, serum-free media) to minimize noise. Replicate experiments with >3 independent trials .
- Data Normalization: Use internal controls (e.g., β-actin in Western blots) to account for variability in cellular uptake .
Q. Q5. What computational tools are recommended for predicting the environmental fate or toxicity of this compound?
A5. Leverage:
- Environmental Fate: EPI Suite to estimate biodegradation half-life (e.g., t >60 days suggests persistence) .
- Toxicity Prediction: OECD QSAR Toolbox for acute aquatic toxicity (e.g., LC for Daphnia magna).
- ADMET Profiling: SwissADME for evaluating drug-likeness (e.g., Lipinski’s Rule of Five compliance) .
Methodological Challenges and Solutions
Q. Q6. How to address poor solubility in biological assays?
A6. Strategies include:
- Prodrug Design: Synthesize methyl or ethyl esters, which hydrolyze in vivo to the active acid .
- Co-solvents: Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles for sustained release .
Q. Q7. What are the best practices for scaling up synthesis without compromising purity?
A7. Critical steps:
- Batch Reactors: Use jacketed reactors for precise temperature control during exothermic steps (e.g., NaH reactions).
- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Process Analytical Technology (PAT): In-line FTIR to monitor reaction progression in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
